

Application of Fluorophosphazene Elastomers in Aerospace Technology: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fluorophosphazene

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Introduction

Fluorophosphazene elastomers are a unique class of inorganic-organic hybrid polymers renowned for their exceptional performance in demanding environments, making them highly suitable for a variety of applications in aerospace technology. Their molecular structure, consisting of a flexible phosphorus-nitrogen backbone with fluoroalkoxy side groups, imparts a remarkable combination of properties including a wide operating temperature range, excellent resistance to fuels and hydraulic fluids, inherent fire resistance, and good flexibility at low temperatures.^[1] These characteristics address many of the material challenges encountered in modern aircraft and spacecraft design.

This document provides detailed application notes on the use of **fluorophosphazene** elastomers in aerospace, along with experimental protocols for their evaluation.

Key Applications in Aerospace

Fluorophosphazene elastomers are primarily utilized in applications where reliable sealing and fluid resistance are critical under extreme temperature fluctuations.

- **Sealing Solutions (O-rings, Gaskets, and Seals):** Due to their excellent compression set resistance and broad fluid compatibility, **fluorophosphazene** elastomers are ideal for static

and dynamic seals in hydraulic systems, fuel systems, and engines.^[1] They maintain their sealing force over long periods, even at elevated temperatures, preventing leaks of critical fluids.

- **Hoses and Liners:** The combination of flexibility and chemical inertness makes these elastomers suitable for manufacturing hoses and liners for the transport of aggressive aerospace fluids, such as jet fuels and hydraulic oils.
- **Vibration Damping:** The inherent elastomeric nature of **fluorophosphazenes** provides good damping characteristics, which can be utilized in components designed to reduce vibration and noise in aircraft structures.
- **Fire-Resistant Materials:** The phosphorus-nitrogen backbone of these polymers contributes to their inherent flame retardancy, a critical safety feature for materials used within aircraft cabins and engine compartments.

Data Presentation

The following tables summarize the key performance characteristics of a typical peroxide-cured **fluorophosphazene** elastomer, poly(bis(trifluoroethoxy)phosphazene), commonly used in aerospace applications.

Table 1: Mechanical Properties

Property	Test Method	Value
Tensile Strength	ASTM D412	10 - 15 MPa
Elongation at Break	ASTM D412	150 - 250%
Hardness, Shore A	ASTM D2240	60 - 80
Compression Set, 70h @ 150°C	ASTM D395	15 - 25%
Compression Set, 70h @ -10°C	ISO 815-2	30 - 40%

Table 2: Thermal Properties

Property	Test Method	Value
Service Temperature Range	-	-60°C to 175°C
Glass Transition Temperature (Tg)	DSC	-65°C
Thermal Degradation Onset (TGA, in N2)	TGA	> 350°C

Table 3: Chemical Resistance (Volume Swell after 168h immersion)

Fluid	Test Method	Temperature	Volume Swell (%)
Jet Fuel (JP-8)	ASTM D471	25°C	< 5%
Skydrol™ LD-4 Hydraulic Fluid	ASTM D471	100°C	< 15%
MIL-PRF-83282 Hydraulic Fluid	ASTM D471	100°C	< 10%

Table 4: Radiation Resistance

Property	Condition	Result
Tensile Strength Retention	100 kGy Gamma Radiation	> 80%
Elongation Retention	100 kGy Gamma Radiation	> 70%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Tensile Properties (ASTM D412)

Objective: To determine the tensile strength and elongation at break of the **fluorophosphazene** elastomer.

Methodology:

- Specimen Preparation: Die-cut dumbbell-shaped specimens from a cured elastomer sheet of 2 mm thickness.
- Conditioning: Condition the specimens for at least 24 hours at $23 \pm 2^{\circ}\text{C}$ and $50 \pm 5\%$ relative humidity.
- Testing Machine: Use a universal testing machine (UTM) equipped with a suitable load cell.
- Grips: Use grips that will hold the specimen securely without slippage.
- Test Procedure:
 - Measure the thickness and width of the narrow section of the dumbbell specimen.
 - Place the specimen in the grips of the UTM, ensuring it is aligned vertically.
 - Set the crosshead speed to 500 mm/min.
 - Start the test and record the force and elongation until the specimen ruptures.
- Calculation:
 - Tensile Strength (MPa) = Force at break (N) / Cross-sectional area (mm^2)
 - Elongation at Break (%) = $[(\text{Final length at break} - \text{Initial gauge length}) / \text{Initial gauge length}] \times 100$

Compression Set (ASTM D395, Method B)

Objective: To measure the ability of the elastomer to retain its elastic properties after prolonged compression.

Methodology:

- Specimen Preparation: Use cylindrical discs of 12.7 mm diameter and 6.3 mm height.
- Conditioning: Condition the specimens as per ASTM D412.

- Test Fixture: Use a compression set fixture consisting of two parallel flat plates.
- Test Procedure:
 - Measure the initial thickness of the specimen.
 - Place the specimen between the plates of the fixture and compress it by 25% of its original height using spacers.
 - Place the fixture in an oven at the specified test temperature (e.g., 150°C) for the specified duration (e.g., 70 hours).
 - Remove the fixture from the oven and release the specimen.
 - Allow the specimen to cool at room temperature for 30 minutes.
 - Measure the final thickness of the specimen.
- Calculation:
 - Compression Set (%) = $\frac{[(\text{Initial thickness} - \text{Final thickness}) / (\text{Initial thickness} - \text{Spacer thickness})] \times 100}$

Fluid Immersion (ASTM D471)

Objective: To evaluate the resistance of the elastomer to aerospace fluids by measuring the change in volume.

Methodology:

- Specimen Preparation: Use rectangular specimens of approximately 50 mm x 25 mm x 2 mm.
- Conditioning: Condition the specimens as per ASTM D412.
- Test Fluid: Select the appropriate aerospace fluid (e.g., JP-8 jet fuel, Skydrol™).
- Test Procedure:

- Weigh the specimen in air and then in distilled water to determine its initial volume.
- Immerse the specimen in the test fluid in a suitable container.
- Place the container in an oven at the specified test temperature for the specified duration (e.g., 168 hours).
- Remove the specimen from the fluid, and lightly blot to remove excess fluid.
- Weigh the specimen in air and then in distilled water to determine its final volume.
- Calculation:
 - $\text{Volume Swell (\%)} = [(\text{Final volume} - \text{Initial volume}) / \text{Initial volume}] \times 100$

Visualizations

Synthesis of Poly(bis(trifluoroethoxy)phosphazene)

The synthesis of poly(bis(trifluoroethoxy)phosphazene) is a two-step process. First, hexachlorocyclotriphosphazene is subjected to ring-opening polymerization to form polydichlorophosphazene. This is followed by a macromolecular substitution reaction where the chlorine atoms are replaced by trifluoroethoxy groups.^{[2][3][4]}

Step 1: Ring-Opening Polymerization

Hexachlorocyclotriphosphazene
(NPCl₂)₃

Heat (250°C)
in vacuum

Polydichlorophosphazene
-(NPCl₂)_n-

Step 2: Macromolecular Substitution

Polydichlorophosphazene
-(NPCl₂)_n-

Sodium Trifluoroethoxide
(NaOCH₂CF₃)
in THF/Toluene

Poly(bis(trifluoroethoxy)phosphazene)
-[NP(OCH₂CF₃)₂]_n-

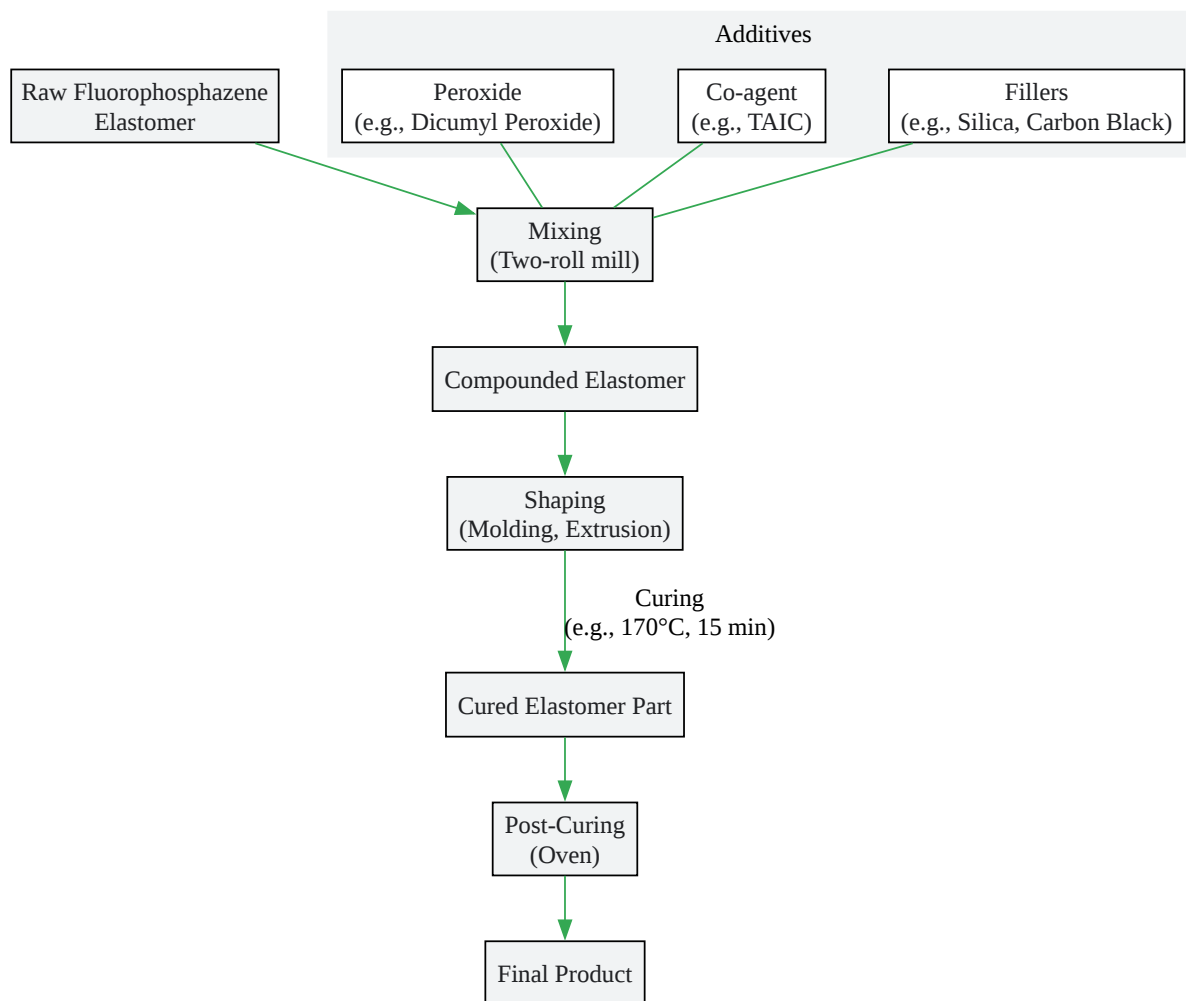
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Synthesis pathway of poly(bis(trifluoroethoxy)phosphazene).

Peroxide Curing Workflow

The vulcanization (curing) of **fluorophosphazene** elastomers is typically achieved using a peroxide cure system. This process involves mixing the raw polymer with a peroxide curing

agent and a co-agent, followed by heating to initiate the cross-linking reaction.[5][6][7][8]

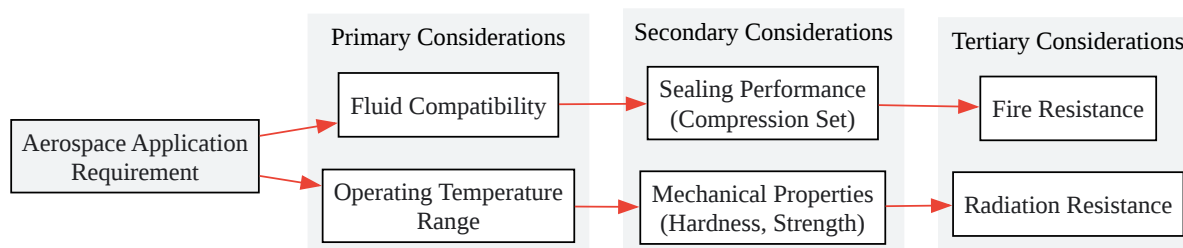


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Workflow for peroxide curing of **fluorophosphazene** elastomers.

Logical Relationship for Elastomer Selection

The selection of a **fluorophosphazene** elastomer for a specific aerospace application depends on a hierarchy of performance requirements.



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Decision hierarchy for **fluorophosphazene** elastomer selection.

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- To cite this document: BenchChem. [Application of Fluorophosphazene Elastomers in Aerospace Technology: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15422369#application-of-fluorophosphazene-elastomers-in-aerospace-technology>]

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